molecular formula C23H18FN3O5 B2843209 1-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one CAS No. 1396813-68-5

1-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Cat. No.: B2843209
CAS No.: 1396813-68-5
M. Wt: 435.411
InChI Key: XSXKSFLKYIPCRC-UHFFFAOYSA-N
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Description

1-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

1-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the 2,5-dimethoxyphenyl and 2-fluorophenyl precursors, followed by the formation of the oxadiazole ring through cyclization reactions. The final step involves the coupling of these intermediates with the pyridinone core under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, scaling up the reactions in batch or continuous flow reactors, and employing purification techniques such as crystallization, chromatography, and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of 1-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
  • 1-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-5-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
  • 1-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-5-(3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Uniqueness

The uniqueness of 1-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O5/c1-30-15-8-9-20(31-2)17(11-15)19(28)13-27-12-14(7-10-21(27)29)23-25-22(26-32-23)16-5-3-4-6-18(16)24/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXKSFLKYIPCRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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